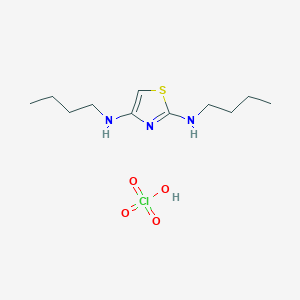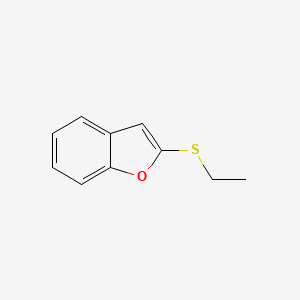![molecular formula C12H10N4 B12566949 2-(pyridin-2-ylmethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B12566949.png)
2-(pyridin-2-ylmethyl)-1H-imidazo[4,5-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyridin-2-ylmethyl)-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and chemical biology. This compound features a fused ring system comprising an imidazo[4,5-b]pyridine core with a pyridin-2-ylmethyl substituent. The unique structure of this compound lends itself to various biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-2-ylmethyl)-1H-imidazo[4,5-b]pyridine typically involves the reaction of α-bromoketones with 2-aminopyridines. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . The reaction conditions are mild and metal-free, making this method environmentally friendly. Another approach involves a one-pot tandem cyclization/bromination reaction in ethyl acetate, where TBHP is used to promote cyclization and bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic routes suggests potential for industrial application. The use of mild and metal-free conditions is advantageous for large-scale production, reducing the need for extensive purification and minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(Pyridin-2-ylmethyl)-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as TBHP, leading to the formation of oxidized derivatives.
Cyclization: The compound can participate in cyclization reactions, forming additional ring structures.
Common Reagents and Conditions
Oxidation: TBHP is commonly used as an oxidizing agent.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Cyclization: Cyclization reactions often require specific catalysts or reagents to promote ring closure.
Major Products
The major products formed from these reactions include oxidized derivatives, substituted imidazo[4,5-b]pyridines, and additional fused ring systems .
Aplicaciones Científicas De Investigación
2-(Pyridin-2-ylmethyl)-1H-imidazo[4,5-b]pyridine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(pyridin-2-ylmethyl)-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to active sites, thereby blocking substrate access . The compound may also interact with cellular pathways, leading to the modulation of biological processes such as cell proliferation and apoptosis .
Comparación Con Compuestos Similares
2-(Pyridin-2-ylmethyl)-1H-imidazo[4,5-b]pyridine can be compared with other similar compounds, such as:
N-(Pyridin-2-yl)amides: These compounds share a pyridin-2-yl group but differ in their core structure.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a similar imidazo[1,2-a]pyridine core but include a bromine substituent.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds feature a pyrimidine core with a pyridin-2-yl substituent and exhibit diverse biological activities.
The uniqueness of this compound lies in its specific fused ring system and the presence of the pyridin-2-ylmethyl group, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H10N4 |
|---|---|
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
2-(pyridin-2-ylmethyl)-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C12H10N4/c1-2-6-13-9(4-1)8-11-15-10-5-3-7-14-12(10)16-11/h1-7H,8H2,(H,14,15,16) |
Clave InChI |
JQJMOHXXDALUFW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CC2=NC3=C(N2)C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1R)-1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]ethan-1-ol](/img/structure/B12566875.png)
![4,7,13,15,20,22-Hexaoxa-1,10-diazabicyclo[8.7.7]tetracosane](/img/structure/B12566895.png)


![Bicyclo[3.3.1]nonane-2,7-dione](/img/structure/B12566908.png)



![4-[4,5-Bis(ethylsulfanyl)-2H-1,3-dithiol-2-ylidene]cyclohexan-1-one](/img/structure/B12566932.png)
![[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]phosphane](/img/structure/B12566935.png)
![3-Pentanone, 1-[(4-methoxyphenyl)methoxy]-2-methyl-, (2S)-](/img/structure/B12566939.png)



